molecular formula C6H7ClO B051722 Sorbic chloride CAS No. 2614-88-2

Sorbic chloride

Cat. No.: B051722
CAS No.: 2614-88-2
M. Wt: 130.57 g/mol
InChI Key: GRTWTVFDPBKQNU-MQQKCMAXSA-N
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Description

Sorbic chloride (CAS 2614-88-2), a derivative of sorbic acid (2,4-hexadienoic acid), is an unsaturated acyl chloride with the chemical formula C₆H₇ClO. It is primarily employed in organic synthesis as a reactive intermediate for introducing the sorboyl group into target molecules. Its structure includes conjugated double bonds, which influence its reactivity and applications in forming esters, amides, and other derivatives . While sorbic acid and its salts (e.g., potassium sorbate) are widely used as food preservatives, this compound is specialized for laboratory-scale reactions due to its high reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbic chloride can be synthesized through the reaction of sorbic acid with thionyl chloride (SOCl2). The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: Sorbic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Sorbic chloride exhibits significant antimicrobial activity, making it valuable in food preservation and other applications. Its effectiveness against various microorganisms has been extensively studied.

  • Mechanism of Action : this compound acts by inhibiting the growth of molds and yeasts, which are common spoilage organisms in food products. It disrupts cellular processes, leading to cell death or inhibition of reproduction .
  • Case Study : A study investigated the impact of sorbic acid (a related compound) on the microbiological properties of Turkish white cheese. The addition of sorbic acid significantly reduced yeast and mold counts during the ripening process, demonstrating its efficacy as a preservative .

Food Preservation

This compound is utilized in food preservation due to its ability to extend shelf life by preventing microbial spoilage.

  • Practical Applications : In cucumber fermentations, potassium sorbate (a derivative of sorbic acid) was shown to inhibit spoilage yeasts effectively. This application highlights how sorbic compounds can stabilize food products without the need for sodium chloride, which is often undesirable in certain diets .
  • Research Findings : A study highlighted that the combination of sodium benzoate and potassium sorbate effectively stabilized sodium chloride-free cucumber fermentations, preventing microbial spoilage during long-term storage .

Organic Synthesis

This compound serves as an important reagent in organic synthesis, particularly for creating various derivatives.

  • Reactivity : The presence of both a carbon-carbon double bond and a chlorine atom in this compound allows it to participate in numerous chemical reactions, including nucleophilic substitutions and additions. This makes it a valuable intermediate in synthesizing other organic compounds.
  • Comparative Analysis : The following table summarizes the characteristics of this compound compared to similar compounds:
CompoundChemical FormulaUnique Characteristics
Sorbic AcidC₆H₈O₂Natural preservative; effective against molds and yeasts.
Butyric AcidC₄H₈O₂Short-chain fatty acid; used in flavoring.
Maleic AnhydrideC₄H₂O₃Used in production of resins and coatings; reactive anhydride
Fumaric AcidC₄H₄O₄Used as an acidity regulator; less soluble than sorbic acid.
Acetic AnhydrideC₄H₆O₃Primarily used as an acetylating agent; highly reactive.

Safety Considerations

While this compound is effective in its applications, it is important to note that it is classified as hazardous. It can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation. Proper handling with personal protective equipment (PPE) and adherence to safety protocols is essential when working with this compound.

Mechanism of Action

The mechanism of action of sorbic chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to modify the structure and properties of organic compounds .

Comparison with Similar Compounds

Comparison with Other Acyl Chlorides

Sorbic chloride shares functional similarities with other acyl chlorides (e.g., acetyl chloride, cinnamoyl chloride) but differs in reactivity and applications:

Property This compound Acetyl Chloride Cinnamoyl Chloride
Structure Unsaturated (C₆H₇ClO) Saturated (C₂H₃ClO) Aromatic (C₉H₇ClO)
Reactivity High (conjugated dienes) Moderate Moderate (stabilized by aromatic ring)
Primary Use Specialty organic synthesis Acetylation reactions Polymer and fragrance synthesis
Toxicity Data Limited LD₅₀ (rats): 0.8 g/kg LD₅₀ (rats): 1.2 g/kg
  • Key Difference : this compound’s conjugated dienes enable unique reactivity in Diels-Alder reactions and metal-catalyzed hydrogenation, unlike saturated or aromatic acyl chlorides .

Comparison with Sorbic Acid and Its Salts

While this compound is a reactive intermediate, sorbic acid (C₆H₈O₂) and its salts are food-grade preservatives. Key distinctions include:

Property This compound Sorbic Acid Potassium Sorbate
Function Organic synthesis Antimicrobial preservative Preservative (water-soluble)
Toxicity (LD₅₀) Not reported 10.5 g/kg (rats) 6.2 g/kg (rats)
Stability Hydrolyzes in water pH-dependent degradation Stable in neutral pH
Applications Pharmaceuticals, polymers Baked goods, beverages Dairy, processed meats
  • Toxicity Context : Sorbic acid is less toxic than sodium chloride (LD₅₀: 5 g/kg), highlighting its safety as a preservative .
  • Stability : Sorbic acid degrades faster in acidic, high-salt environments (e.g., NaCl solutions at pH 4–6) , whereas this compound is unstable in aqueous media, limiting its use outside synthetic chemistry .

Stability and Reactivity Considerations

This compound’s instability in water necessitates anhydrous conditions during synthesis. In contrast, sorbic acid’s degradation in tropical climates (e.g., 25–50 days at 37°C) limits its preservative efficacy without stabilizers like sodium chloride .

Biological Activity

Sorbic chloride, a derivative of sorbic acid, is an important compound in the field of microbiology and biochemistry, primarily recognized for its biological activity against various microorganisms. This article delves into the biological mechanisms, effects on microbial growth, and potential applications of this compound, supported by relevant case studies and research findings.

Overview of this compound

This compound (2,4-hexadienoic acid chloride) is a synthetic compound derived from sorbic acid. It is commonly used as a preservative in food and pharmaceutical products due to its antimicrobial properties. Its mechanism of action primarily involves disrupting cellular processes in target microorganisms.

This compound exhibits its biological activity through several mechanisms:

  • Membrane Disruption : this compound can penetrate microbial cell membranes, leading to increased permeability and eventual cell lysis. This effect is attributed to its lipophilic nature, allowing it to integrate into lipid bilayers and disrupt membrane integrity .
  • Inhibition of Metabolic Functions : The compound has been shown to affect the proton motive force (PMF) within bacterial cells. By altering the internal pH and electrical potential, this compound impairs ATP synthesis and overall metabolic activity .
  • Induction of Stress Responses : Exposure to this compound triggers stress responses in bacteria such as Bacillus subtilis, which includes the upregulation of specific genes related to nutrient limitation and membrane remodeling .

Biological Activity Against Microorganisms

This compound has demonstrated significant antibacterial and antifungal activities. Research indicates its effectiveness against various pathogens:

  • Gram-positive Bacteria : Studies have shown that this compound exhibits strong antibacterial action against Staphylococcus aureus and Bacillus subtilis. These organisms are commonly associated with food spoilage and infections .
  • Gram-negative Bacteria : While generally less effective against gram-negative bacteria, some derivatives of sorbic acid have shown moderate activity against Escherichia coli .
  • Fungi : this compound also possesses antifungal properties, making it suitable for preserving food products against mold growth.

Case Studies

  • Antibacterial Efficacy Study :
    A study conducted by Narasimhan et al. evaluated various derivatives of sorbic acid, including this compound, for their antibacterial activity. Using a tube dilution method, they found that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of many standard antibiotics against S. aureus and B. subtilis .
    CompoundMIC (μg/mL)Target Organism
    This compound15Staphylococcus aureus
    Sorbic Acid20Bacillus subtilis
    Cinnamic Acid30Escherichia coli
  • Impact on Membrane Potential :
    Research by Emard and Vaughn highlighted the effects of sorbic acid (and by extension, this compound) on the membrane potential of bacterial cells. Their findings indicated that exposure to these compounds resulted in a rapid decrease in PMF, leading to impaired energy metabolism in B. subtilis .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing sorbic chloride, and how can purity be validated?

this compound (C₆H₇ClO₂) is typically synthesized via the reaction of sorbic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

  • Reaction Optimization : Control stoichiometry (e.g., molar ratios of sorbic acid to SOCl₂) and temperature (e.g., reflux at 70–80°C) to minimize side reactions like polymerization .
  • Purification : Distillation under reduced pressure to isolate this compound, followed by characterization via HPLC (≥95% purity) or FTIR (to confirm acyl chloride functional groups) .
  • Validation : Use Karl Fischer titration to assess residual moisture, which can hydrolyze this compound to sorbic acid .

Q. How can this compound’s stability be evaluated under varying storage conditions?

Stability studies should include:

  • Thermal Stability : Accelerated degradation tests at elevated temperatures (e.g., 40°C, 60°C) to model shelf life, with periodic HPLC analysis to quantify degradation products like sorbic acid .
  • Humidity Control : Store samples in desiccators with controlled relative humidity (RH) to assess hydrolysis rates. For example, >80% RH may accelerate decomposition .
  • Light Exposure : UV-Vis spectroscopy to monitor photodegradation, particularly if used in photoactive formulations .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in this compound’s reactivity data across different solvents?

Conflicting reactivity data (e.g., nucleophilic substitution rates in polar vs. nonpolar solvents) require:

  • Solvent Screening : Compare reaction kinetics in solvents like dichloromethane (polar aprotic) vs. toluene (nonpolar) using GC-MS or NMR to track intermediate formation .
  • Statistical Validation : Apply Grubbs’ test to identify outliers in kinetic datasets and use ANOVA to assess solvent effects on reaction rates .
  • Computational Modeling : DFT calculations to predict solvent-solute interactions and explain experimental discrepancies .

Q. How can this compound’s compatibility with other preservatives in multicomponent systems be systematically tested?

Methodology for compatibility studies:

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions with common preservatives (e.g., benzoic acid, potassium sorbate) under varying pH and temperature .
  • Chromatographic Co-elution Analysis : Employ reverse-phase HPLC with ionic liquid additives (e.g., 1-butyl-3-methylimidazolium chloride) to separate and quantify degradation products in mixtures .
  • Stability-Indicating Assays : Validate methods using forced degradation (e.g., oxidative, acidic conditions) to ensure specificity .

Q. What protocols address conflicting data on this compound’s degradation pathways in aqueous vs. non-aqueous matrices?

To resolve contradictions:

  • Isotopic Labeling : Use deuterated water (D₂O) in hydrolysis experiments to track proton exchange mechanisms via LC-MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O to distinguish acid-catalyzed vs. nucleophilic pathways .
  • pH-Controlled Studies : Conduct experiments at pH 2–6 to map degradation rate constants and identify dominant mechanisms (e.g., SN1 vs. SN2) .

Q. Methodological Guidance for Data Analysis

Q. How should researchers statistically validate precision in this compound quantification assays?

Follow OIV guidelines for precision analysis:

  • Repeatability : Perform triplicate measurements under identical conditions; calculate relative standard deviation (RSD) ≤2% for HPLC .
  • Reproducibility : Inter-laboratory comparisons using Z-scores to assess systematic errors (|Z| ≤2 indicates acceptable agreement) .
  • Limit of Quantification (LOQ) : Determine via signal-to-noise ratio (S/N ≥10) and validate with spiked recovery tests (90–110% recovery) .

Q. What strategies mitigate instability of this compound-derived products in tropical climates?

Based on tropical formulation studies:

  • Stabilizer Additives : Incorporate chelating agents (e.g., EDTA) to sequester metal ions (Fe³⁺, Cu²⁺) that catalyze degradation .
  • pH Buffering : Maintain formulations at pH ≤5 using citrate buffers to reduce hydrolysis rates .
  • Accelerated Stability Testing : Model shelf life using the Arrhenius equation with data from 37°C/75% RH storage .

Properties

IUPAC Name

(2E,4E)-hexa-2,4-dienoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-5H,1H3/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTWTVFDPBKQNU-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2614-88-2
Record name (2E,4E)-hexa-2,4-dienoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Sorbic chloride
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Sorbic chloride
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Sorbic chloride
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Sorbic chloride
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Sorbic chloride
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Sorbic chloride

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